Benzonitrile, 3-(4-ethoxybenzylidenamino)-
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Overview
Description
3-[(4-ethoxybenzylidene)amino]benzonitrile is an organic compound with the molecular formula C16H14N2O and a molecular weight of 250.3 g/mol . It is also known by other names such as p-Ethoxybenzylidene p-cyanoaniline and 4’-Ethoxybenzylidene-4-cyanoaniline . This compound is characterized by the presence of an ethoxy group attached to a benzylideneamino group, which is further connected to a benzonitrile moiety.
Preparation Methods
The synthesis of 3-[(4-ethoxybenzylidene)amino]benzonitrile typically involves the condensation reaction between 4-ethoxybenzaldehyde and 3-aminobenzonitrile . The reaction is usually carried out in the presence of a suitable solvent such as ethanol or methanol, and a catalyst like acetic acid or hydrochloric acid to facilitate the condensation process. The reaction mixture is heated under reflux conditions for several hours until the desired product is formed. The product is then purified by recrystallization or column chromatography.
Chemical Reactions Analysis
3-[(4-ethoxybenzylidene)amino]benzonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield the corresponding amines.
Scientific Research Applications
3-[(4-ethoxybenzylidene)amino]benzonitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: This compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: It is explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 3-[(4-ethoxybenzylidene)amino]benzonitrile involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
3-[(4-ethoxybenzylidene)amino]benzonitrile can be compared with similar compounds such as:
4-[(E)-(4-Ethoxybenzylidene)amino]benzonitrile: This compound has a similar structure but may exhibit different chemical and biological properties.
3-{(E)-[4-(Benzyloxy)benzylidene]amino}benzonitrile: Another structurally related compound with potential variations in reactivity and applications
Properties
Molecular Formula |
C16H14N2O |
---|---|
Molecular Weight |
250.29 g/mol |
IUPAC Name |
3-[(4-ethoxyphenyl)methylideneamino]benzonitrile |
InChI |
InChI=1S/C16H14N2O/c1-2-19-16-8-6-13(7-9-16)12-18-15-5-3-4-14(10-15)11-17/h3-10,12H,2H2,1H3 |
InChI Key |
YASXJJMSHJKBFZ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)C=NC2=CC=CC(=C2)C#N |
Origin of Product |
United States |
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